Cathepsin G Inhibitor I

描述

G蛋白酶抑制剂I是一种强效、选择性、可逆和竞争性的非肽类G蛋白酶抑制剂。G蛋白酶是一种丝氨酸蛋白酶,通过参与蛋白质降解和病原体清除在免疫系统中发挥着至关重要的作用。 G蛋白酶抑制剂I主要用于研究,以研究G蛋白酶的生物活性及其在各种生理和病理过程中的作用 .

准备方法

合成路线和反应条件: G蛋白酶抑制剂I的合成涉及多个步骤,包括中间体化合物的制备及其在受控条件下的后续反应。具体的合成路线和反应条件是专有的,可能因制造商而异。一般而言,合成涉及使用有机溶剂、催化剂和试剂来实现所需的化学结构。

工业生产方法: G蛋白酶抑制剂I的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。该过程可能包括纯化步骤,例如结晶、过滤和色谱,以分离最终产物。 质量控制措施的实施是为了确保该化合物对研究应用的一致性和可靠性 .

化学反应分析

反应类型: G蛋白酶抑制剂I会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。

还原: 可以进行还原反应以修饰抑制剂的化学结构。

取代: 可以发生取代反应,其中化合物中的官能团被其他基团取代。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常用氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用卤代烷或酰氯等试剂进行取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应可能会产生具有不同官能团的修饰抑制剂 .

科学研究应用

G蛋白酶抑制剂I具有广泛的科学研究应用,包括:

化学: 用于研究G蛋白酶及其抑制剂的化学性质和反应性。

生物学: 用于研究,以了解G蛋白酶在细胞过程(例如凋亡、炎症和免疫反应)中的作用。

医学: 研究其在治疗与G蛋白酶活性过高相关的疾病(例如慢性炎症性疾病、自身免疫性疾病和癌症)中的潜在治疗应用。

作用机制

G蛋白酶抑制剂I通过与G蛋白酶的活性位点结合发挥作用,从而阻止酶与其天然底物相互作用。这种抑制是可逆的和竞争性的,这意味着抑制剂与底物竞争结合到酶的活性位点。G蛋白酶抑制剂I的分子靶标包括G蛋白酶活性位点中组氨酸、天冬氨酸和丝氨酸残基的催化三联体。 通过阻断G蛋白酶的酶活性,该抑制剂调节参与炎症、免疫反应和组织重塑的各种生物途径 .

相似化合物的比较

与其他类似化合物相比,G蛋白酶抑制剂I在G蛋白酶方面具有很高的选择性和效力。一些类似的化合物包括:

血清蛋白酶抑制剂b1和血清蛋白酶抑制剂b6: 这些是蛋白酶抑制剂,也抑制G蛋白酶,但具有不同的作用机制,并且选择性较低。

去纤酶: 具有抗血栓形成作用的单链多脱氧核糖核苷酸,也抑制G蛋白酶,但通过不同的结合机制。

其他丝氨酸蛋白酶抑制剂: 抑制其他丝氨酸蛋白酶(如胰凝乳蛋白酶和凝血酶)的化合物,但对G蛋白酶的专一性较低 .

G蛋白酶抑制剂I因其可逆和竞争性抑制而脱颖而出,使其成为研究G蛋白酶在各种生物过程中的特定作用的宝贵工具。

生物活性

Cathepsin G Inhibitor I (CGI), also known as β-keto-phosphonic acid, is a potent, selective, reversible inhibitor of cathepsin G (CatG), a serine protease predominantly expressed in neutrophils. This compound has garnered attention due to its potential therapeutic applications in various inflammatory and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Cathepsin G

Cathepsin G is involved in several physiological processes, including:

- Pathogen Clearance : It plays a critical role in the immune response by degrading proteins from pathogens.

- Inflammation Regulation : CatG modulates inflammation through the processing of cytokines and chemokines.

- Tissue Remodeling : It is implicated in tissue remodeling during chronic inflammatory conditions.

This compound functions by competitively inhibiting the enzymatic activity of CatG. The inhibition is characterized by an IC50 value of approximately 53 nM, indicating its potency in blocking CatG activity in vitro . The inhibitor selectively targets CatG without significantly affecting other serine proteases, such as chymotrypsin and thrombin .

In Vitro Studies

-

Cell Migration and Aggregation :

- CGI has been shown to inhibit cell migration and multicellular aggregation in human breast cancer MCF-7 cells. This effect is mediated through the regulation of insulin-like growth factor (IGF)-1 levels, which are elevated upon CatG activation .

- The inhibition of CatG activity resulted in decreased IGF-1 release, suggesting a critical role for CGI in modulating tumor microenvironments.

-

Neutrophil Activity :

- CGI significantly reduces the formation of neutrophil extracellular traps (NETs), which are crucial for pathogen defense but can also contribute to tissue damage during chronic inflammation .

- In experimental models, CGI inhibited neutrophil-stimulated invasion and migration, highlighting its potential as an anti-inflammatory agent .

In Vivo Studies

While extensive clinical trials are still pending, preliminary studies indicate that CGI may have therapeutic effects in conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD) : CGI demonstrated anti-inflammatory actions in animal models with induced airway inflammation .

- Autoimmune Diseases : The inhibitor has shown promise in reducing symptoms associated with autoimmune conditions by modulating inflammatory pathways mediated by CatG .

Data Summary

Case Studies

- Case Study on COPD :

- Case Study on Autoimmune Response :

属性

IUPAC Name |

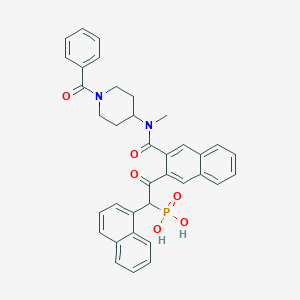

[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZQRKYZJSIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431393 | |

| Record name | Cathepsin G Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429676-93-7 | |

| Record name | Cathepsin G Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cathepsin G Inhibitor I influence apoptosis in cancer cells?

A1: Cat GI sensitizes cancer cells to TRAIL-mediated apoptosis, a process involving programmed cell death. This effect is mediated by the downregulation of survivin, a protein known to inhibit apoptosis. [] Interestingly, Cat GI achieves this by upregulating 5-lipoxygenase (5-LOX) activity, leading to increased reactive oxygen species (ROS) production. This ROS surge contributes to the degradation of survivin, thereby promoting apoptosis in cancer cells. []

Q2: What is the role of Cathepsin G in extracellular matrix remodeling and what implications does its inhibition have on this process?

A2: Cathepsin G, a protease found in neutrophil extracellular traps (NETs), can stimulate the production of collagen type 1 (COL1) in the mare endometrium, contributing to a condition called endometrosis. [] Research shows that Cat GI can effectively inhibit Cathepsin G activity, leading to a decrease in COL1 production. [] This suggests a potential therapeutic application for Cat GI in managing endometrosis by modulating extracellular matrix remodeling.

Q3: How does this compound impact neutrophil adhesion and what are the potential implications for inflammation control?

A3: Cat GI's inhibition of Cathepsin G leads to the release of the soluble extracellular domain of CD43 (CD43s) from neutrophils. [] This CD43s can then interfere with the binding of neutrophils to endothelial cells under flow conditions, effectively inhibiting their adhesion. [] This mechanism points to a potential role of Cat GI in regulating neutrophil recruitment to inflammation sites, offering a possible avenue for controlling inflammatory responses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。